molecular formula C14H12N2O3S B12506499 [2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid

[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B12506499
M. Wt: 288.32 g/mol
InChI Key: IKCNINICQKOPEY-UHFFFAOYSA-N
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Description

2-[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid is an organic compound with a complex structure that includes a thiazole ring, an enamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the enamide group and the phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a precursor to pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Prop-2-enamido)phenyl]acetic acid: This compound has a similar structure but lacks the thiazole ring.

    2-(3-Phenylprop-2-enamido)acetic acid: Similar to the target compound but without the thiazole moiety.

Uniqueness

The presence of the thiazole ring in 2-[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid distinguishes it from similar compounds. This structural feature may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(3-phenylprop-2-enoylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-12(7-6-10-4-2-1-3-5-10)16-14-15-11(9-20-14)8-13(18)19/h1-7,9H,8H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNINICQKOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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